[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride
Overview
Description
“[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the molecular weight of 227.5 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” is characterized by a pyrrolidine ring attached to a phenylboronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .It should be stored at temperatures between 2-8°C . The InChI code for this compound is 1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2
.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride”, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and increases three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity.
Enzyme Inhibition
Boronic acids are known for their ability to act as reversible covalent enzyme inhibitors. The boronic acid moiety in “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can be utilized to develop inhibitors that can regulate enzymatic activity, which is crucial in various biological processes and disease states .
Molecular Recognition
This compound can be employed in the recognition and detection of glycans on proteins or cancer cell surfaces. The boronic acid group can form reversible covalent bonds with diols, such as those found in sugars, allowing for the selective recognition of glycoproteins, which is valuable in cancer diagnostics and therapeutics .
Peptide Modifications
The integration of boronic acid with peptides is a growing field. “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can be used for peptide modifications, leading to the development of peptide ligands with novel biological activities. These modifications can enhance the stability, efficacy, and selectivity of peptide-based drugs .
Development of pH-Responsive Devices
Boronic acids can respond to changes in pH by forming or breaking bonds with diols. This property can be harnessed to develop pH-responsive devices for drug delivery systems or biosensors, where “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” can act as a key functional component .
Synthesis of Bioactive Molecules
The pyrrolidine ring is a versatile scaffold for synthesizing bioactive molecules. It can be used to create a variety of compounds with different biological profiles, which is significant for the development of new drugs. The stereogenicity of carbons in the pyrrolidine ring also allows for the creation of enantioselective compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Therefore, “[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride” and similar compounds could potentially be explored further in the design of new drugs with different biological profiles .
properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKSCNVZSQKJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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